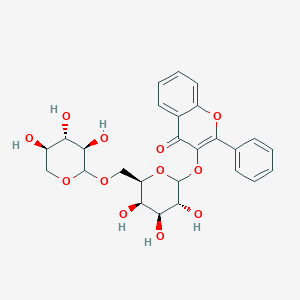

flavonol 3-O-D-xylosyl-D-galactoside

Description

¹H NMR (600 MHz, DMSO-d₆)

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.02 (d, J=2.1 Hz) | H-2' (B-ring) |

| 6.89 (s) | H-8 (A-ring) |

| 6.40 (s) | H-6 (A-ring) |

| 5.61 (d, J=7.2 Hz) | Xylose H-1 |

| 4.86 (d, J=7.7 Hz) | Galactose H-1 |

| 3.20–4.40 | Sugar protons (C2–C6) |

¹³C NMR (150 MHz, DMSO-d₆)

| Signal (δ, ppm) | Assignment |

|---|---|

| 177.8 | C-4 (carbonyl) |

| 161.2 | C-5 (A-ring) |

| 156.7 | C-7 (A-ring) |

| 133.9 | C-3 (flavonol linkage) |

| 101.6 | Galactose C-1 |

| 105.3 | Xylose C-1 |

Key HMBC correlations :

Mass Spectrometric Fragmentation Analysis

In negative-ion ESI-MS, the molecular ion [M-H]⁻ at m/z 531 undergoes sequential losses:

| Fragment (m/z) | Loss | Assignment |

|---|---|---|

| 531 | [M-H]⁻ | Molecular ion |

| 399 | -132 (xylose) | [M-H-Xyl]⁻ |

| 369 | -162 (galactose) | [M-H-Gal]⁻ |

| 285 | -246 (disaccharide) | Flavonol aglycone [Y₀]⁻ |

MS³ of m/z 399 :

Fragmentation confirms the xylose→galactose→flavonol connectivity.

Properties

Molecular Formula |

C26H28O12 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1 |

InChI Key |

QBUWNMMELNULIT-OFIMPLMVSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

Flavonol 3-O-D-xylosyl-D-galactoside exhibits several bioactive properties that make it a candidate for therapeutic development. Its potential applications include:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help in mitigating oxidative stress-related diseases. Research indicates that flavonoids can modulate signaling pathways associated with inflammation and oxidative stress, suggesting a role in the prevention and treatment of chronic diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : Flavonol glycosides have been shown to exert anti-inflammatory effects, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The specific sugar moieties in this compound could enhance its efficacy compared to other flavonoids.

- Anticancer Properties : There is emerging evidence that flavonoids, including derivatives like this compound, can inhibit key enzymes involved in cancer progression. For instance, quercetin derivatives have been noted for their ability to bind to dihydrofolate reductase, an enzyme crucial for DNA synthesis .

Nutraceutical Applications

The incorporation of this compound into functional foods and dietary supplements is being explored due to its health-promoting properties:

- Functional Foods : The compound's antioxidant and anti-inflammatory properties make it suitable for inclusion in functional foods aimed at enhancing health and preventing disease. Research continues to investigate optimal dosages and forms for maximum bioavailability and efficacy .

- Dietary Supplements : Given its potential health benefits, there is interest in developing dietary supplements containing this compound as a natural alternative for supporting overall health and wellness.

Biochemical Interactions

Understanding the interactions of this compound with other biological molecules is critical for elucidating its pharmacokinetics and pharmacodynamics:

- Bioavailability Studies : Research into how this compound interacts with proteins and enzymes can provide insights into its absorption and metabolism in the human body. Such studies are essential for determining effective dosing strategies in therapeutic contexts.

- Synergistic Effects : Investigating how this compound interacts with other phytochemicals may reveal synergistic effects that enhance its biological activity. This area of research could lead to more effective formulations in both pharmaceuticals and nutraceuticals .

Synthesis and Production

Recent advancements in synthetic biology have enabled the production of flavonol glycosides through engineered microorganisms:

- Microbial Synthesis : Studies have demonstrated that strains of Escherichia coli can be genetically modified to produce flavonol glycosides such as quercetin 3-O-xyloside, which shares structural similarities with this compound. This approach allows for sustainable production methods that could meet increasing demand for these compounds in research and industry .

Comparison with Similar Compounds

Structural Differences

Flavonol 3-O-glycosides vary primarily in their sugar substituents. Key structural analogs include:

- Quercetin-3-O-β-glucopyranoside: A monoglycoside with glucose at the 3-O position .

- Kaempferol-3-O-β-D-galactoside (Trifolin) : Features galactose as the sugar moiety .

- Rutin (Quercetin-3-O-rutinoside): A diglycoside with rhamnose and glucose linked as a disaccharide .

- Kaempferol-3-glucuronide : Contains glucuronic acid instead of neutral sugars .

Key Distinction: Flavonol 3-O-D-xylosyl-D-galactoside is distinguished by its xylosyl-galactosyl disaccharide, which may confer unique stereochemical and hydrogen-bonding properties compared to monoglycosides or diglycosides with other sugars (e.g., rutinosides or glucuronides).

Stability and Degradation

Flavonol glycosides exhibit variable stability during plant senescence and environmental stress:

- Myricetin glycosides : Degrade rapidly (93% reduction during leaf senescence), while quercetin and kaempferol glycosides show moderate stability (76–79% reduction) .

- Kaempferol-3-glucoside: Persists in decomposed litter, unlike most flavonol glycosides .

Its dual sugar moiety could enhance resistance to enzymatic hydrolysis compared to monoglycosides.

Quantitative Presence in Plants

Flavonol 3-O-glycosides are less structurally diverse than flavone O-glycosides, with only 10 subtypes reported in metabolomics studies . The target compound’s occurrence appears rare compared to widespread analogs like quercetin-3-glucoside or rutin, though its presence may be underreported due to analytical challenges.

Analytical Identification

- NMR Spectroscopy: The ¹H-NMR spectrum of flavonol glycosides shows characteristic signals for sugar protons (e.g., δ 5.45 for H-1'' of glucose in quercetin-3-O-glucoside) . Xylose and galactose moieties would produce distinct anomeric proton signals.

- HPLC-MS/MS : Differentiation relies on fragmentation patterns; for example, xylosyl-galactoside would yield specific hexose and pentose fragments.

Q & A

Basic Research Questions

Q. How can flavonol 3-O-D-xylosyl-D-galactoside be quantitatively analyzed in plant tissues?

- Methodological Answer : Use HPLC-PDA with a C18 column, gradient elution (e.g., water-acetonitrile with 0.1% formic acid), and UV detection at 280–370 nm. Validate the method for linearity (R² > 0.99), precision (RSD < 5%), and sensitivity (LOD/LOQ ≤ 1 µg/mL). This approach separates stereoisomers and glycosides with distinct sugar moieties (e.g., glucose vs. galactose) .

Q. What statistical methods are appropriate for assessing flavonol concentration variations across experimental treatments?

- Methodological Answer : Apply segmented regression to identify nonlinear relationships between environmental factors (e.g., solar radiation) and flavonol content. Pair this with ANOVA and LSD post hoc tests to compare treatment means. Replicate experiments ≥4 times and use arcsin transformation for proportional germination or growth data to stabilize variance .

Q. How can the structure of flavonol 3-O-glycosides be confirmed?

- Methodological Answer : Combine 1D/2D-NMR (e.g., HSQC, HMBC) to assign quaternary carbons and glycosidic linkages. Use QTOF-MS to confirm molecular weight and fragmentation patterns. Compare with published data for analogous compounds (e.g., isorhamnetin-3-O-glucoside) .

Advanced Research Questions

Q. How does 3-O-glycosylation influence the antioxidant mechanism of flavonols?

- Methodological Answer : Compare radical adduct formation (RAF) and ferric reducing antioxidant power (FRAP) between aglycones (e.g., myricetin) and glycosides (e.g., myricetin-3-O-galactoside). Use DFT calculations to model electron transfer pathways and AIM analysis to quantify π-stacking interactions with DNA bases, which are hindered by glycosylation .

Q. What transcriptomic strategies identify regulatory genes for flavonol glycoside biosynthesis?

- Methodological Answer : Perform RNA-seq on tissues with divergent flavonol profiles (e.g., fertile vs. sterile anthers). Use WGCNA to cluster co-expressed genes and KEGG enrichment to map pathways (e.g., flavone/flavonol biosynthesis). Validate candidates (e.g., CsFLSb, MdMYB8) via yeast one-hybrid assays and transgenic overexpression/RNAi in model systems (e.g., tobacco calli) .

Q. How can CRISPR/Cas12a editing modulate flavonol glycoside accumulation?

- Methodological Answer : Target biosynthetic genes (e.g., DFR1) to disrupt competing pathways (e.g., anthocyanin synthesis). Validate edits via LC-MS metabolomics and quantify upregulated flavonols (e.g., isorhamnetin-3-O-glucoside). Optimize crRNA length (≥20 nt) and apply heat treatment (37°C) to enhance editing efficiency .

Q. What multi-omics approaches integrate flavonol biosynthesis with stress-response pathways?

- Methodological Answer : Combine metabolomics (HPLC-MS/MS) and transcriptomics (RNA-seq) to correlate flavonol levels with gene expression. Use Pearson’s correlation and PCA to identify clusters (e.g., flavonol-specific metabolites linked to FLS expression). Overlay glutathione metabolism data to explore redox interactions .

Q. How do flavonol glycosides contribute to plant reproductive development?

- Methodological Answer : Profile flavonols in floral organs (e.g., anthers, petals) via LC-MS and link to fertility using mutants (e.g., sterile tea flowers). Pair with qRT-PCR of FLS isoforms to confirm tissue-specific expression. Use geostatistical kriging to map spatial accumulation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.